N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of a pyridine derivative with a boronic ester. One common method includes the use of pinacolborane and a pyridine derivative under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed in cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted pyridine derivatives depending on the coupling partner used.
Scientific Research Applications
N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester structure but with a phenyl group instead of a pyridine ring.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific combination of a pyridine ring and a boronic ester group.
Properties
Molecular Formula |
C15H25BN2O2 |
---|---|
Molecular Weight |
276.18 g/mol |
IUPAC Name |
N-methyl-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25BN2O2/c1-7-10-18(6)13-11-12(8-9-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,7,10H2,1-6H3 |
InChI Key |
YRPFQIBVDLGTNY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.